Cas no 2171939-83-4 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid structure
2171939-83-4 structure
商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid
CAS番号:2171939-83-4
MF:C26H32N2O5
メガワット:452.542687416077
CID:6206733
PubChem ID:165808028

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid
    • EN300-1519794
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
    • 2171939-83-4
    • インチ: 1S/C26H32N2O5/c1-4-17(13-14-23(29)27-16-26(2,3)24(30)31)28-25(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,4,13-16H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: DSNFTAJBIWTHOP-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC)CCC(NCC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1519794-10.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
10g
$14487.0 2023-06-05
Enamine
EN300-1519794-0.25g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1519794-2500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
2500mg
$6602.0 2023-09-27
Enamine
EN300-1519794-0.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1519794-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
1g
$3368.0 2023-06-05
Enamine
EN300-1519794-2.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1519794-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
100mg
$2963.0 2023-09-27
Enamine
EN300-1519794-1000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
1000mg
$3368.0 2023-09-27
Enamine
EN300-1519794-50mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1519794-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2,2-dimethylpropanoic acid
2171939-83-4
250mg
$3099.0 2023-09-27

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid 関連文献

Related Articles

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acidに関する追加情報

Compound CAS No. 2171939-83-4: 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic Acid

Compound CAS No. 2171939-83-4, also known as 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid, is a highly specialized chemical compound with significant applications in the fields of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanamide chain, and a 2,2-dimethylpropanoic acid moiety. The integration of these functional groups makes it a versatile building block for various chemical reactions and molecular engineering applications.

The Fmoc group is a well-known protecting group in peptide synthesis, offering excellent stability under mild reaction conditions. Its presence in this compound suggests potential applications in peptide chemistry, where precise control over amino group reactivity is crucial. The hexanamide chain introduces flexibility and hydrophobicity, which can be advantageous in designing molecules for drug delivery systems or as components in polymeric materials. The 2,2-dimethylpropanoic acid moiety adds bulk and rigidity to the molecule, potentially enhancing its stability and solubility properties.

Recent studies have highlighted the utility of similar compounds in the development of advanced biomaterials. For instance, researchers have explored the use of Fmoc-containing compounds in the synthesis of biodegradable polymers for tissue engineering applications. The unique combination of functional groups in this compound could enable the creation of materials with tailored mechanical properties and biocompatibility. Furthermore, its structural complexity makes it a promising candidate for use in supramolecular chemistry, where non-covalent interactions play a critical role in molecular assembly.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The introduction of the Fmoc group requires careful optimization to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry have been employed to improve the efficiency of these reactions. The resulting compound is then purified using chromatographic methods to ensure its high purity, which is essential for its intended applications.

The application of this compound extends beyond traditional organic synthesis. Its use in drug delivery systems has been explored due to its ability to act as a carrier for hydrophobic drugs. The hexanamide chain can serve as a linker for attaching drug molecules, while the Fmoc group provides a controlled release mechanism under specific physiological conditions. This dual functionality makes it an attractive candidate for developing targeted drug delivery systems with enhanced efficacy and reduced side effects.

From an environmental standpoint, the biodegradability of this compound has been a topic of interest. Researchers have investigated its degradation pathways under various conditions, including enzymatic hydrolysis and microbial action. Preliminary results suggest that the compound exhibits moderate biodegradability, which could be further enhanced through structural modifications. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, Compound CAS No. 2171939-83-4 represents a sophisticated chemical entity with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer both versatility and specificity, making it an invaluable tool in organic synthesis and materials science. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing technological innovations and addressing pressing challenges in medicine and materials development.

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